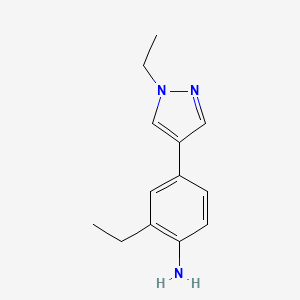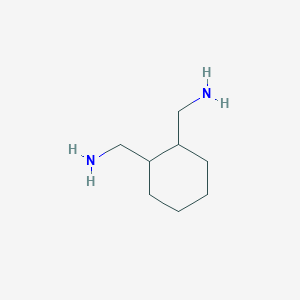![molecular formula C14H13BO2 B13891661 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the benzoxaborole family, which has garnered significant interest due to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzylboronic acid with ortho-aminophenol under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxaborole ring. The reaction mixture is usually heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxaborole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted benzoxaborole derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-Benzylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds. It serves as a precursor for various functionalized benzoxaboroles.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial and fungal infections.
Medicine: Explored for its therapeutic potential in treating skin conditions such as psoriasis and atopic dermatitis.
Mechanism of Action
The mechanism of action of 6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. It primarily acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in the regulation of inflammatory responses. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation and promoting healing . The compound’s boron atom forms a reversible covalent bond with the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Crisaborole: Another benzoxaborole compound used in the treatment of atopic dermatitis. It shares a similar mechanism of action but differs in its chemical structure and specific enzyme targets.
AN2690: A benzoxaborole antifungal agent used to treat onychomycosis.
Uniqueness: Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research .
Properties
Molecular Formula |
C14H13BO2 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
6-benzyl-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO2/c16-15-14-9-12(6-7-13(14)10-17-15)8-11-4-2-1-3-5-11/h1-7,9,16H,8,10H2 |
InChI Key |
PWBFUKYLAOVVJB-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)
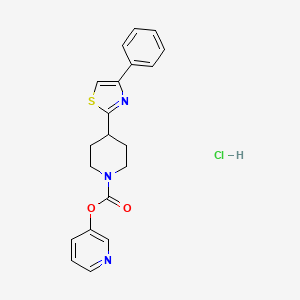
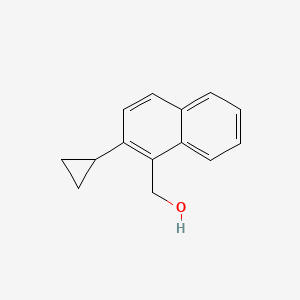
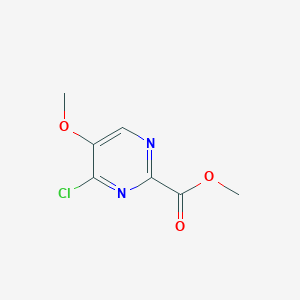
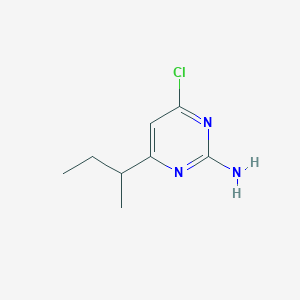
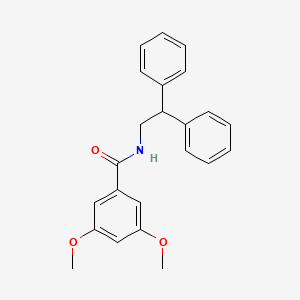
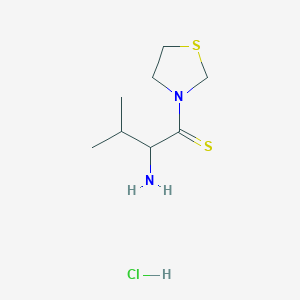
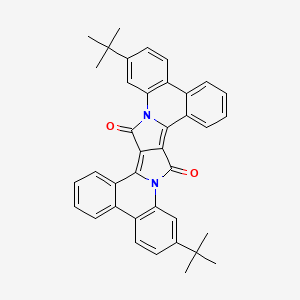
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
